
2-Chloro-5-(4-methylphenyl)-1-pentene
Descripción general
Descripción
2-Chloro-5-(4-methylphenyl)-1-pentene, also known as 2-chloro-5-methyl-1-phenylpent-1-ene, is a synthetic organic compound with a chemical formula of C10H13Cl. It is a colorless liquid with a characteristic odor. It is a volatile organic compound (VOC) and can be used as a solvent in chemical synthesis. It is also used in the production of certain pharmaceuticals, such as antibiotics and antifungals.
Aplicaciones Científicas De Investigación
Isomerization and Characterization
Impurity Characterization in Methamphetamine Synthesis : A study by Toske et al. (2017) identified an impurity in certain methamphetamine exhibits as trans-N-methyl-4-methyl-5-phenyl-4-penten-2-amine hydrochloride. This compound was produced during the synthesis of 1-phenyl-2-propanone (P2P) from phenylacetic acid and lead (II) acetate, serving as a marker compound for this synthesis method (Toske et al., 2017).
Olefin Reactions with Chromyl Chloride : Research by Stairs, Diaper, and Gatzke (1963) found that chromyl chloride reacts with various olefins, including 2-methyl-1-pentene, producing significant amounts of α-chloro carbonyl compounds and some α,β-unsaturated carbonyl compounds (Stairs, Diaper, & Gatzke, 1963).
Structural Studies
- Study of β-Iminoamines : Brownstein, Gabe, and Prasad (1983) investigated the structure of β-iminoamines, including 2-N-phenylamino-4-N-phenylimino-2-pentene, revealing insights into their bonding and symmetry (Brownstein, Gabe, & Prasad, 1983).
Catalysis and Polymerization
Hydroisomerization of Olefins : A study by Bond and Hillyard (1968) on the catalysis of hydroisomerization of olefins, including 1-pentene, provided insights into the isomerization process and its rate relative to hydrogenation (Bond & Hillyard, 1968).
Polymerization of 1-Pentene and 4-Methyl-1-Pentene : Descour et al. (2011) investigated the polymerization of 1-pentene and 4-methyl-1-pentene using various zirconocene catalysts, exploring the effects of polymerization conditions and substituents on the catalysts (Descour et al., 2011).
Thermal Analysis
- Syntheses and Thermal Analyses of β-Diketiminates : Patil et al. (2013) synthesized and characterized various β-diketiminates, including 2-(2,6-diisopropylphenyl)amino-4-(4-methylphenyl)imino-2-pentene, using spectroscopic methods and thermal analyses (Patil et al., 2013).
Pyrolysis and Gas Phase Reactions
- Pyrolysis of Alkenyl Chlorides : Chuchani, Hernándeza, and Martín (1979) studied the gas phase pyrolysis of alkenyl chlorides, including 5-chloro-1-pentene, providing insights into the mechanism and kinetics of these reactions (Chuchani, Hernándeza, & Martín, 1979).
Propiedades
IUPAC Name |
1-(4-chloropent-4-enyl)-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl/c1-10-6-8-12(9-7-10)5-3-4-11(2)13/h6-9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIXCNRNXFCZITB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCCC(=C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



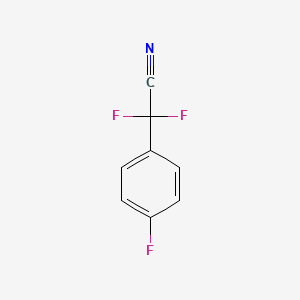

![8-Nonenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2R)-](/img/structure/B1421420.png)
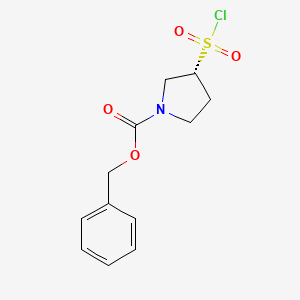
![2-chloro-N-{spiro[1,3-benzodioxole-2,1'-cyclohexane]-6-yl}propanamide](/img/structure/B1421426.png)
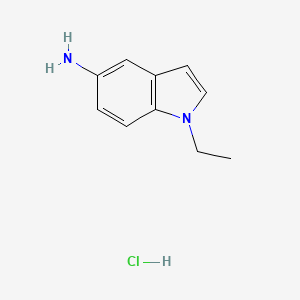

![N-[(1-Ethyl-1H-pyrazol-4-yl)methyl]ethanamine hydrochloride](/img/structure/B1421432.png)
![4-({8-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzaldehyde](/img/structure/B1421434.png)
![2-[(4-Methoxyphenyl)methoxy]pyridine-4-carboximidamide hydrochloride](/img/structure/B1421436.png)
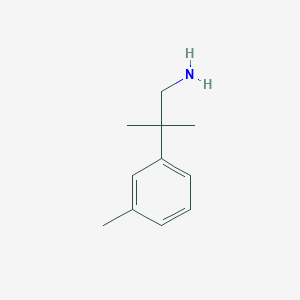
![N-[(dodecylsulfanyl)({[(4-methoxyphenyl)methyl]amino})methylidene]-3-ethoxypropan-1-amine hydrobromide](/img/structure/B1421438.png)
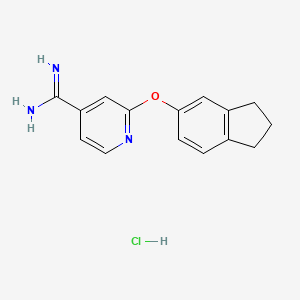
![2-chloro-N-{3-[(pyridin-2-ylsulfanyl)methyl]phenyl}acetamide](/img/structure/B1421440.png)